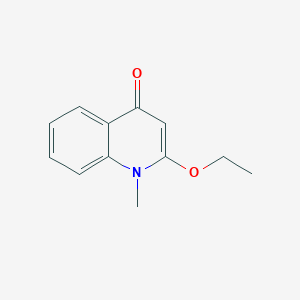
2-Ethoxy-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1-methylquinolin-4(1H)-one, also known as EMAQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. EMAQ is a quinoline derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.
生化学的および生理学的効果
2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethoxy-1-methylquinolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the replication of hepatitis C virus and HIV in vitro.
実験室実験の利点と制限
2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have low toxicity, making it a safe compound for use in cell culture and animal studies. However, 2-Ethoxy-1-methylquinolin-4(1H)-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on 2-Ethoxy-1-methylquinolin-4(1H)-one. One area of interest is the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-Ethoxy-1-methylquinolin-4(1H)-one's potential as a therapeutic agent for the treatment of viral infections, such as hepatitis C and HIV. Additionally, further studies are needed to elucidate the mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 2-Ethoxy-1-methylquinolin-4(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. 2-Ethoxy-1-methylquinolin-4(1H)-one has anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product. 2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments, but also has some limitations. Future research on 2-Ethoxy-1-methylquinolin-4(1H)-one should focus on the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one can be achieved through a multi-step process that involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate to form 2-ethoxy-1-cyano-1-(2-ethoxyphenyl)ethane. This compound is then reacted with methyl formate in the presence of sodium methoxide to form 2-ethoxy-1-methylquinolin-4(1H)-one. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-Ethoxy-1-methylquinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as hepatitis C and HIV.
特性
CAS番号 |
147249-47-6 |
|---|---|
製品名 |
2-Ethoxy-1-methylquinolin-4(1H)-one |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-ethoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8-11(14)9-6-4-5-7-10(9)13(12)2/h4-8H,3H2,1-2H3 |
InChIキー |
PJPAZNFYBUTDFS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
正規SMILES |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
同義語 |
4(1H)-Quinolinone,2-ethoxy-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



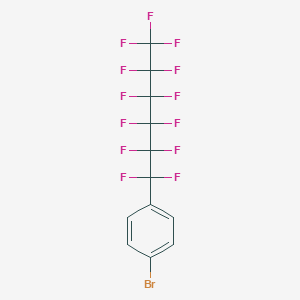
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
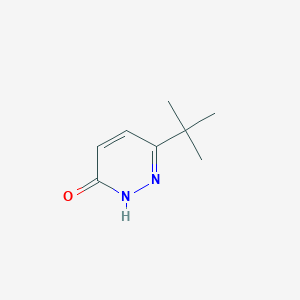
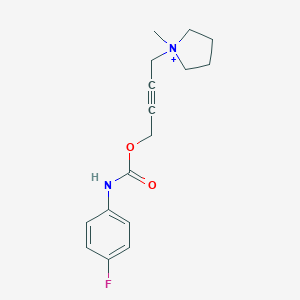
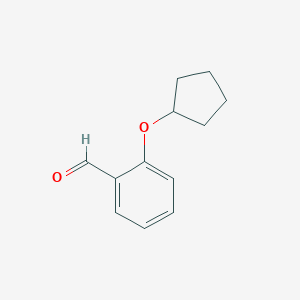
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
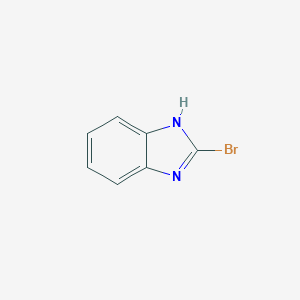
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
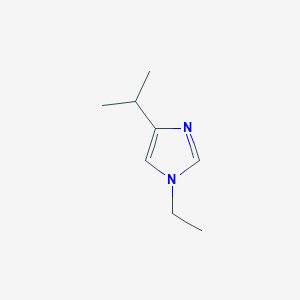



![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)